![molecular formula C13H13Br3O4 B14386321 2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate CAS No. 89670-67-7](/img/structure/B14386321.png)
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate typically involves multiple steps. One common method starts with the bromination of phenol to obtain 2,3,4-tribromophenol. This intermediate is then reacted with ethylene glycol to form 2-(2,3,4-tribromophenoxy)ethanol. The final step involves esterification with acrylic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the ester group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s brominated phenoxy group makes it useful in studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a flame retardant due to its bromine content.
Wirkmechanismus
The mechanism of action of 2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The brominated phenoxy group can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(2,4,5-Tribromophenoxy)ethoxy]ethyl prop-2-enoate
- 2-[2-(2,3,5-Tribromophenoxy)ethoxy]ethyl prop-2-enoate
- 2-[2-(2,3,4-Trichlorophenoxy)ethoxy]ethyl prop-2-enoate
Uniqueness
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate is unique due to its specific bromination pattern, which can influence its reactivity and interaction with biological targets. The presence of three bromine atoms in the 2,3,4-positions of the phenoxy group distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
89670-67-7 |
|---|---|
Molekularformel |
C13H13Br3O4 |
Molekulargewicht |
472.95 g/mol |
IUPAC-Name |
2-[2-(2,3,4-tribromophenoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C13H13Br3O4/c1-2-11(17)20-8-6-18-5-7-19-10-4-3-9(14)12(15)13(10)16/h2-4H,1,5-8H2 |
InChI-Schlüssel |
YMKVSBXTEAZPQB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOCCOC1=C(C(=C(C=C1)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


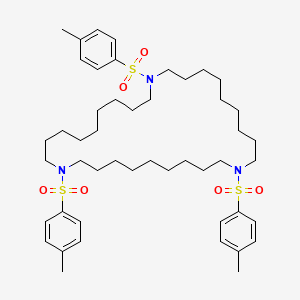
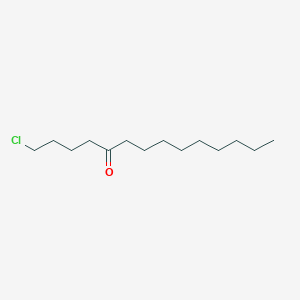
![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)
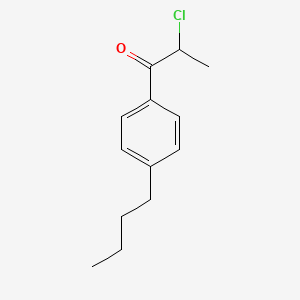


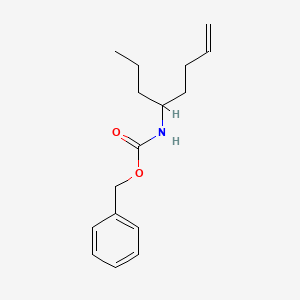
![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)
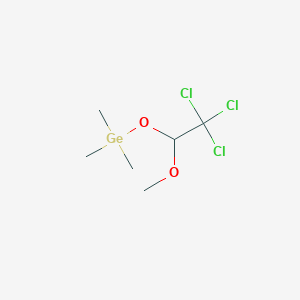
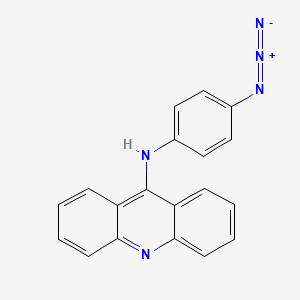
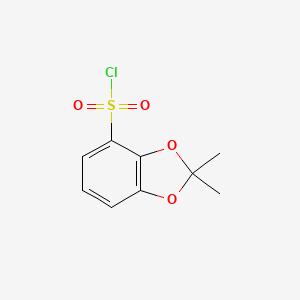
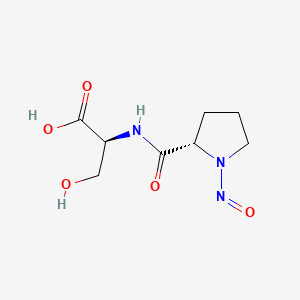
![Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate](/img/structure/B14386311.png)
